Methyl[(4-methylquinazolin-2-yl)methyl]amine
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Overview
Description
Methyl[(4-methylquinazolin-2-yl)methyl]amine is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methylquinazolin-2-yl)methyl]amine typically involves the amidation of anthranilic acid derivatives followed by cyclization. One common method includes the following steps:
Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Condensation: The benzoxazin-4-ones are then treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methylquinazolin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Methyl[(4-methylquinazolin-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl[(4-methylquinazolin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methylquinazolin-2-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.
2-QuinazolineMethanol, 4-Methyl-: Similar structure with a methanol group.
N-methyl (4-methyl-2-quinazolinyl)methanamine: Another derivative with slight structural variations
Uniqueness
Methyl[(4-methylquinazolin-2-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-methyl-1-(4-methylquinazolin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTGCQKWFYJNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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